2,6-Dibromo-4-cyanophenyl 2-(4-bromophenoxy)acetate
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Description
2,6-Dibromo-4-cyanophenyl 2-(4-bromophenoxy)acetate, also known as DBCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBCA is a member of the family of phenylacetate esters and has been synthesized through various methods.
Scientific Research Applications
Oxidation and Formation of Brominated Polymeric Products
Bromophenols (BrPs), including dibromophenols, show reactivity towards oxidizing agents like potassium permanganate [Mn(VII)], leading to the formation of brominated dimeric products such as hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and hydroxylated polybrominated biphenyls (OH-PBBs). These processes are significant in water treatment and environmental science, suggesting potential applications in managing BrP-containing waters and understanding the fate of brominated compounds in natural environments (Jiang et al., 2014).
Regiochemistry in Nucleophilic Attack
Studies on halogenated compounds, including brominated ones, have shown how different conditions (e.g., the presence of acetate ion) influence the regiochemistry of nucleophilic attack, offering insights into synthetic chemistry applications. This knowledge is essential for designing synthetic pathways and understanding the behavior of brominated compounds under various chemical conditions (Organ et al., 2003).
Antioxidant Activity
Bromophenols isolated from marine algae have been found to exhibit potent antioxidant activities. These natural compounds can scavenge free radicals effectively, suggesting their potential application as natural antioxidants in pharmaceuticals, nutraceuticals, and food preservation. The presence of bromine atoms in these compounds seems to enhance their antioxidant properties, which could be relevant to the research and development of "2,6-Dibromo-4-cyanophenyl 2-(4-bromophenoxy)acetate" in similar applications (Li et al., 2011).
Enzyme Inhibition
Bromophenol derivatives have been synthesized and tested for their ability to inhibit various enzymes, such as carbonic anhydrases and cholinesterases. These activities are crucial for developing therapeutic agents against diseases like glaucoma, epilepsy, and Alzheimer's disease. Research into the enzymatic inhibition properties of brominated compounds can lead to new drug discoveries and the development of pharmaceuticals (Bayrak et al., 2017).
properties
IUPAC Name |
(2,6-dibromo-4-cyanophenyl) 2-(4-bromophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Br3NO3/c16-10-1-3-11(4-2-10)21-8-14(20)22-15-12(17)5-9(7-19)6-13(15)18/h1-6H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRGNQRXXYANDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)OC2=C(C=C(C=C2Br)C#N)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Br3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4-cyanophenyl 2-(4-bromophenoxy)acetate |
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